Cas no 148404-60-8 (a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-)

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- structure
148404-60-8 structure
Product Name:a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
CAS No:148404-60-8
MF:C29H53NO17
MW:687.72763133049
CID:140446
PubChem ID:192399
Update Time:2025-04-19

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- Chemical and Physical Properties

Names and Identifiers

    • 3)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside
    • 3-aminopropyl 6-deoxy-4-O-methyl-alpha-L-mannopyranosyl-(1->4)-6-deoxy-2-O-methyl-alpha-L-galactopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->2)-6-deoxy-alpha-L-talopyranoside
    • 3NP-Mmrfrt
    • 4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-4-O-methylhexopyranosyl-(1->4)-6-deoxy-2-O-methylhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)-6-deoxyhexopyranoside
    • (2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol
    • 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
    • 148404-60-8
    • DTXSID60933401
    • a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
    • Inchi: 1S/C29H53NO17/c1-10-14(31)16(33)25(28(42-10)40-9-7-8-30)47-27-20(37)23(15(32)11(2)41-27)46-29-24(39-6)19(36)22(13(4)44-29)45-26-18(35)17(34)21(38-5)12(3)43-26/h10-29,31-37H,7-9,30H2,1-6H3/t10-,11-,12-,13-,14+,15-,16+,17-,18+,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-/m0/s1
    • InChI Key: DMCKJTFEHYELGM-DDOBRSFTSA-N
    • SMILES: O([C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)OC)O)O)O)OC)[C@@H]1[C@H]([C@H](C)O[C@H]([C@@H]1O)O[C@H]1[C@H](OCCCN)O[C@@H](C)[C@H]([C@H]1O)O)O

Computed Properties

  • Exact Mass: 687.331
  • Monoisotopic Mass: 687.331
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 12
  • Complexity: 954
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 20
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.3
  • Topological Polar Surface Area: 260Ų

Experimental Properties

  • Density: 1.42
  • Boiling Point: 875.8°Cat760mmHg
  • Flash Point: 483.5°C
  • Refractive Index: 1.573
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.